N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide
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Overview
Description
N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an adamantane core, a benzenesulfonyl group, and a triazene moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane-1-carboxylic acidThe final step involves the formation of the triazene moiety via a diazotization reaction, where the diazonium salt is reacted with diethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The triazene moiety can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed
Major Products
Oxidation: Formation of sulfonyl oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzenesulfonyl derivatives
Scientific Research Applications
N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and coatings .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar in having a benzenesulfonyl group.
Vinyl benzoate: Shares structural similarities with the benzenesulfonyl moiety.
Ethyl benzoate: Another compound with a benzenesulfonyl group .
Uniqueness
N-{4-[(1E)-3,3-Diethyltriaz-1-EN-1-YL]benzenesulfonyl}adamantane-1-carboxamide is unique due to its adamantane core, which imparts rigidity and stability to the molecule. The presence of the triazene moiety also provides distinct reactivity compared to other benzenesulfonyl derivatives .
Properties
Molecular Formula |
C21H30N4O3S |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N-[4-(diethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboxamide |
InChI |
InChI=1S/C21H30N4O3S/c1-3-25(4-2)24-22-18-5-7-19(8-6-18)29(27,28)23-20(26)21-12-15-9-16(13-21)11-17(10-15)14-21/h5-8,15-17H,3-4,9-14H2,1-2H3,(H,23,26) |
InChI Key |
PCSLDZIQWNSFIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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